

Stereoisomers of 1,6-Dihydrocarvone and their nomenclature

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Compound of Interest

Compound Name: 1,6-Dihydrocarvone

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An In-Depth Technical Guide to the Stereoisomers of **1,6-Dihydrocarvone**: Nomenclature, Synthesis, and Analysis

Abstract

1,6-Dihydrocarvone, a p-menthane monoterpenoid ketone, is a chiral molecule of significant interest in natural product chemistry, stereoselective synthesis, and the flavor and fragrance industry.^{[1][2]} Its structure features two stereogenic centers, giving rise to four distinct stereoisomers. The biological activity, olfactory properties, and utility as a chiral building block are intrinsically linked to its stereochemistry.^{[1][2]} This technical guide provides a comprehensive examination of the stereoisomers of **1,6-dihydrocarvone**, detailing their precise nomenclature, stereochemical relationships, methods of synthesis, and protocols for analytical separation. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the stereochemical nuances of this important molecule.

Molecular Structure and Stereogenic Centers

1,6-Dihydrocarvone, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one according to IUPAC nomenclature, possesses a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol .^[3] The structure is derived from the reduction of the endocyclic double bond of the parent compound, carvone.^[3]

The key to its stereoisomerism lies in the presence of two chiral centers at positions C2 and C5 of the cyclohexanone ring:

- C2: The carbon atom bearing the methyl group.
- C5: The carbon atom bearing the isopropenyl group (prop-1-en-2-yl).

The presence of two stereocenters ($n=2$) results in a maximum of $2^n = 4$ possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is diastereomeric.

Nomenclature and Stereochemical Assignment

The four stereoisomers are categorized into two diastereomeric groups based on the relative orientation of the methyl and isopropenyl substituents: trans and cis. Within each group, there exists a pair of enantiomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The trans-Isomers (Dihydrocarvone)

In the trans configuration, the methyl group at C2 and the isopropenyl group at C5 are on opposite sides of the cyclohexane ring.

- (+)-trans-Dihydrocarvone:
 - Absolute Configuration: (2R, 5R)
 - Systematic Name: (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
 - Common Synonyms: (+)-Dihydrocarvone, p-Menth-8-en-2-one[\[3\]](#)
- (-)-trans-Dihydrocarvone:
 - Absolute Configuration: (2S, 5S)
 - Systematic Name: (2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
 - Common Synonyms: (-)-Dihydrocarvone[\[7\]](#)

The (2R,5R) and (2S,5S) isomers are enantiomers of each other.

The cis-Isomers (Isodihydrocarvone)

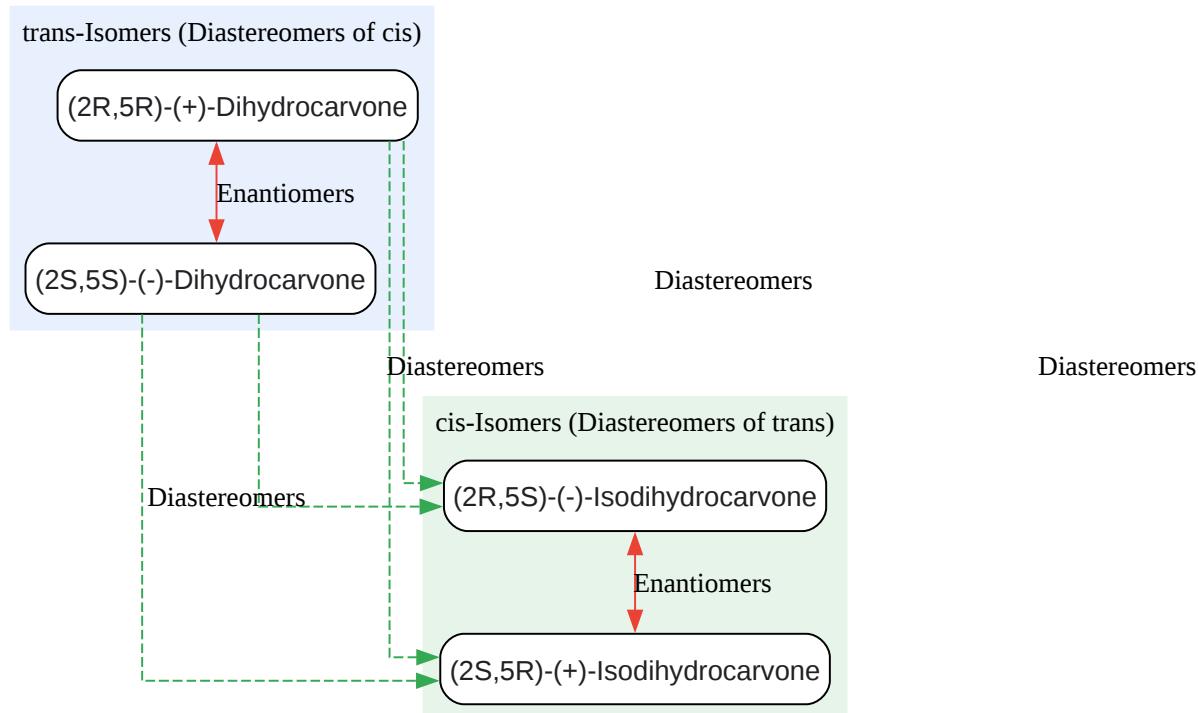
In the cis configuration, the methyl and isopropenyl groups are on the same side of the ring.

- (+)-cis-Dihydrocarvone:
 - Absolute Configuration: (2S, 5R)
 - Systematic Name: (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
 - Common Synonyms: (+)-Isodihydrocarvone[8]
- (-)-cis-Dihydrocarvone:
 - Absolute Configuration: (2R, 5S)
 - Systematic Name: (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
 - Common Synonyms: (-)-Isodihydrocarvone[9]

The (2S,5R) and (2R,5S) isomers are also enantiomers. Any cis-isomer is a diastereomer of any trans-isomer.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers can be visualized as follows:



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Caption: Stereochemical relationships of **1,6-dihydrocarvone** isomers.

Synthesis and Stereocontrol

The stereoisomers of **1,6-dihydrocarvone** are most commonly prepared via the reduction of the conjugated carbon-carbon double bond of (R)-(-)-carvone or (S)-(+)-carvone.^[2] The choice of starting enantiomer determines the absolute configuration at C5, while the reaction conditions and reducing agent influence the stereochemistry at C2, dictating the ratio of cis to trans diastereomers.

A common laboratory-scale synthesis involves the reduction of carvone using zinc powder in a protic solvent system.^{[1][2]} This method typically yields a diastereomeric mixture of cis- and trans-dihydrocarvones, with the trans isomer often being the major product.^[1] For instance, the

reduction of (R)-(-)-carvone yields a mixture of (2S,5S)-(-)-dihydrocarvone (trans) and (2S,5R)-(+)-isodihydrocarvone (cis).

Physicochemical and Spectroscopic Data Summary

The differentiation between stereoisomers is critical for their application. While enantiomers share identical physical properties (except for optical rotation), diastereomers have distinct physical and spectroscopic properties.

Property	(+)-trans- (2R,5R)	(-)-trans- (2S,5S)	(+)-cis-(2S,5R)	(-)-cis-(2R,5S)
Common Name	(+)-Dihydrocarvone	(-)-Dihydrocarvone	(+)-Isodihydrocarvone	(-)-Isodihydrocarvone
CAS Number	5524-05-0[10]	619-02-3[7]	3792-53-8[8]	5948-04-9[9]
Molecular Formula	C ₁₀ H ₁₆ O[3]	C ₁₀ H ₁₆ O[7]	C ₁₀ H ₁₆ O[8]	C ₁₀ H ₁₆ O[9]
Molecular Weight	152.23 g/mol [3]	152.23 g/mol [7]	152.23 g/mol [8]	152.23 g/mol [9]
Boiling Point	87-88 °C @ 6 mmHg	N/A	N/A	N/A
Density	~0.929 g/mL at 25°C	N/A	N/A	N/A
Optical Activity	[α] > 0	[α] < 0	[α] > 0	[α] < 0
¹³ C NMR (Ketone C=O)	~212.2 ppm[3]	~212.2 ppm	N/A	N/A

Note: Data for specific isomers can be sparse; values for boiling point, density, and NMR are often reported for mixtures or for one of the more common isomers.

Experimental Protocol: Chiral Gas Chromatography Analysis

The separation and quantification of all four stereoisomers require enantioselective analytical techniques. Chiral phase gas chromatography (CPGC) is the method of choice for this purpose.[\[1\]](#)

Objective

To separate and identify the four stereoisomers of **1,6-dihydrocarvone** from a synthesized mixture using chiral gas chromatography coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Materials and Instrumentation

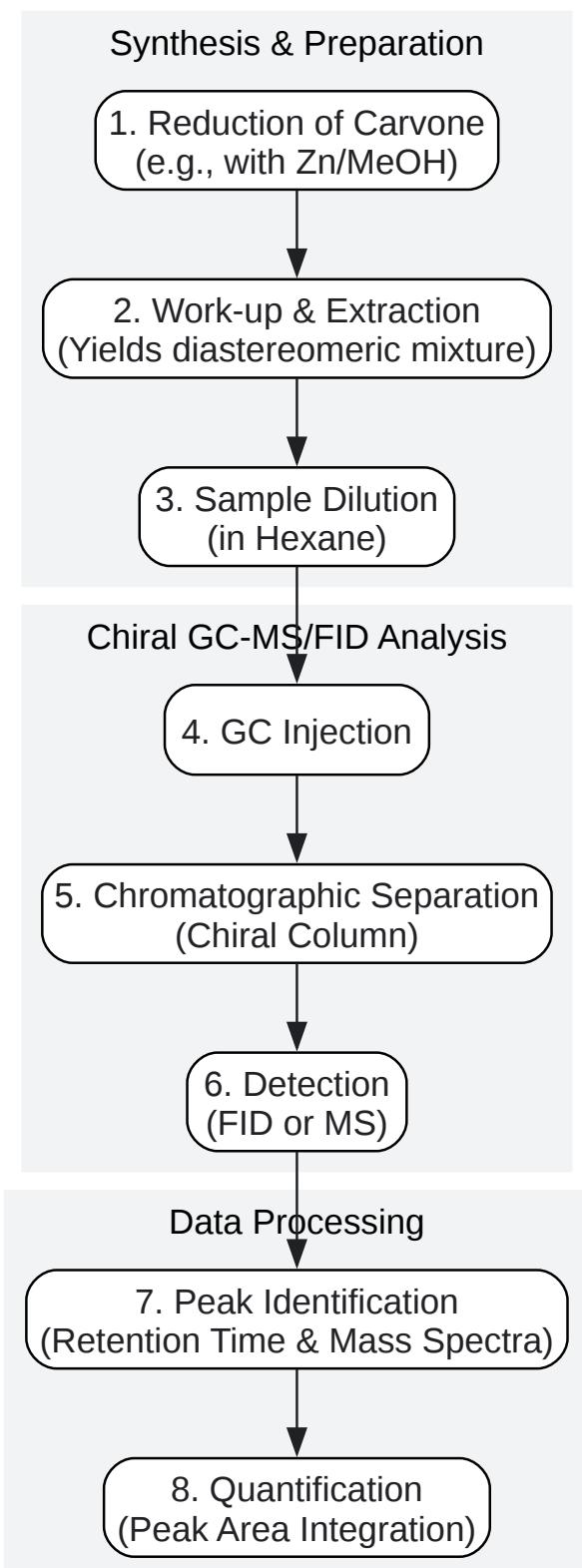
- Sample: Synthesized mixture of dihydrocarvone isomers, dissolved in a suitable solvent (e.g., hexane or ethyl acetate) at ~1 mg/mL.
- Instrument: Gas Chromatograph (GC) with FID or MS detector.
- Chiral GC Column: A cyclodextrin-based capillary column, such as one with a heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)- β -cyclodextrin chiral stationary phase, is effective for separating these monoterpenes.[\[1\]](#)
- Carrier Gas: Helium or Hydrogen, high purity.[\[11\]](#)

Step-by-Step Methodology

- Sample Preparation: a. Accurately weigh and dissolve ~10 mg of the dihydrocarvone isomer mixture in 10 mL of hexane. b. If necessary, filter the solution through a 0.22 μ m syringe filter to remove any particulate matter. c. Prepare analytical standards of known stereoisomers if available for peak identification.
- Instrument Setup (Example Conditions): a. Injector: Set to 250 °C. b. Injection Volume: 1 μ L with a split ratio of 50:1. c. Carrier Gas Flow: Set to a constant flow of 1.0 mL/min (Helium).[\[11\]](#) d. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes.[\[11\]](#) ii. Ramp: Increase temperature at 5 °C/min to 180 °C. iii. Hold: Maintain 180 °C for 5 minutes. e. Detector (FID): Set temperature to 280 °C.
- Data Acquisition and Analysis: a. Inject the sample and begin the GC run. b. Record the chromatogram. Four distinct peaks corresponding to the four stereoisomers should be

observed. c. Identify peaks by comparing retention times with known standards or by co-injection.^[1] d. If using an MS detector, confirm peak identity by comparing mass spectra to library data. The primary fragmentation pattern will be similar for all isomers, but the combination of retention time and mass spectrum provides definitive identification.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and chiral analysis of dihydrocarvone.

Conclusion

The stereochemistry of **1,6-dihydrocarvone** is a defining feature that governs its physical, chemical, and biological properties. A precise understanding of the nomenclature, including both relative (cis/trans) and absolute (R/S) configurations, is fundamental for research and development in fields utilizing this molecule. The synthesis from carvone provides a direct route to these compounds, while analytical methods like chiral gas chromatography are indispensable for their separation and characterization. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with and understand the distinct stereoisomers of **1,6-dihydrocarvone**.

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